2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, an amino-ethyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the alkylation of piperidine with an appropriate alkyl halide, followed by the introduction of the amino-ethyl group through a nucleophilic substitution reaction. The final step involves esterification with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the use of catalysts to accelerate the reaction rates. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol or the amino group into a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
- 2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Uniqueness
The uniqueness of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl 2-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-16(2)21(13-11-20)14-18-10-6-7-12-22(18)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMNCFCSIYECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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